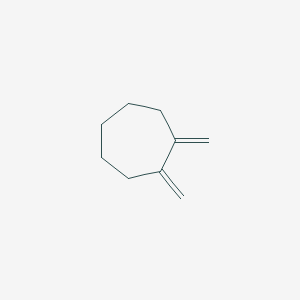
Cycloheptane, 1,2-bis(methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptane, 1,2-bis(methylene)- is a cycloalkane derivative with the molecular formula C9H14 This compound features a seven-membered ring with two methylene groups attached at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptane, 1,2-bis(methylene)- can be achieved through several methods. One common approach involves the nucleophilic cyclopropanation of 1,6-heptadiene. This reaction typically requires a catalyst such as a transition metal complex and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of Cycloheptane, 1,2-bis(methylene)- often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheptane, 1,2-bis(methylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylene groups to methyl groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light.
Major Products Formed
Oxidation: Cycloheptanone and cycloheptanoic acid.
Reduction: Cycloheptane.
Substitution: Halogenated cycloheptane derivatives.
Applications De Recherche Scientifique
Cycloheptane, 1,2-bis(methylene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized as a solvent and intermediate in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of Cycloheptane, 1,2-bis(methylene)- involves its interaction with molecular targets such as enzymes and receptors. The methylene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The compound’s unique structure allows it to fit into specific binding sites, influencing its activity and effects.
Comparaison Avec Des Composés Similaires
Cycloheptane, 1,2-bis(methylene)- can be compared with other cycloalkane derivatives such as:
Cyclohexane: A six-membered ring with similar chemical properties but different reactivity due to the absence of methylene groups.
Cyclooctane: An eight-membered ring with different conformational stability and reactivity.
Cyclopentane: A five-membered ring with distinct chemical behavior and applications.
Propriétés
Numéro CAS |
58738-52-6 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
1,2-dimethylidenecycloheptane |
InChI |
InChI=1S/C9H14/c1-8-6-4-3-5-7-9(8)2/h1-7H2 |
Clé InChI |
YBHCZUZCUFQDEN-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCCCCC1=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


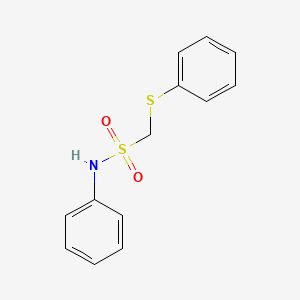
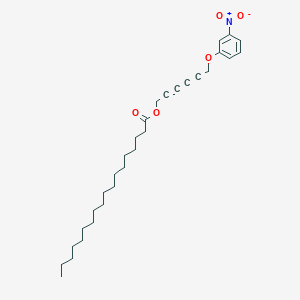
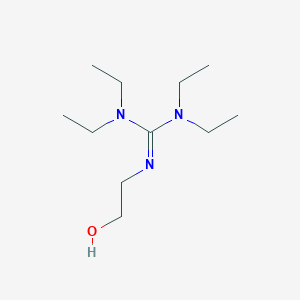
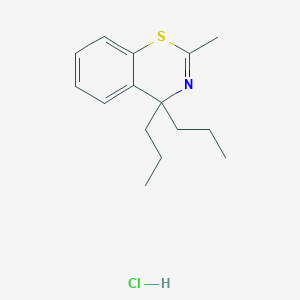
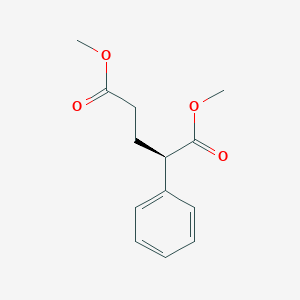
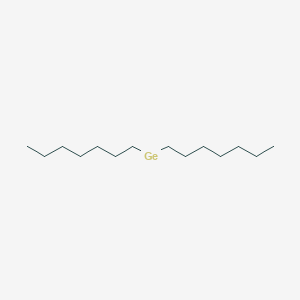
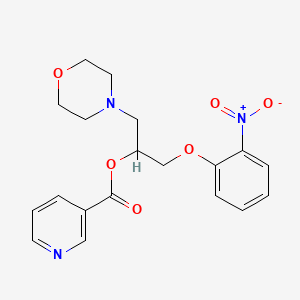

![1-([1,1'-Biphenyl]-4-yl)-4-methylpentan-1-one](/img/structure/B14623573.png)
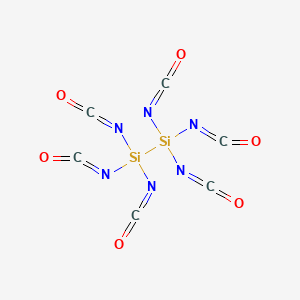
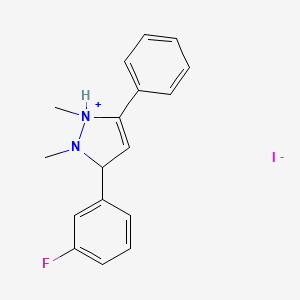
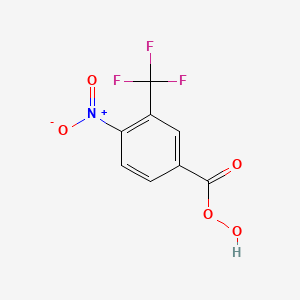
![1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B14623594.png)

